molecular formula C31H28N4O2S2 B11619655 N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide

N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide

Cat. No.: B11619655
M. Wt: 552.7 g/mol
InChI Key: CMAKTUUNSODQBX-PKAZHMFMSA-N
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Description

N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide is a synthetically designed, potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. This small molecule acts by competitively binding to the ATP-binding site of the VEGFR2 tyrosine kinase, thereby blocking its autophosphorylation and subsequent downstream signaling pathways [https://go.drugbank.com/drugs/DB16359]. The VEGFR2 pathway is a critical mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By selectively inhibiting this pathway, this compound serves as a valuable pharmacological tool for investigating tumor angiogenesis, studying the role of VEGFR2 in various cancer models, and evaluating the efficacy of anti-angiogenic therapy in preclinical research. Its application extends to cellular assays for probing kinase signaling networks and for high-throughput screening to identify synergistic drug combinations. This product is offered with high chemical purity and stability, ensuring reliable and reproducible results in your research. It is intended for use by qualified researchers in laboratory settings only. This chemical is For Research Use Only, not for drug, household, or other uses. Please refer to the product's Certificate of Analysis for specific batch data.

Properties

Molecular Formula

C31H28N4O2S2

Molecular Weight

552.7 g/mol

IUPAC Name

4-methyl-N-[(5Z)-5-[[3-(2-methyl-5-propan-2-ylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C31H28N4O2S2/c1-19(2)23-15-12-21(4)26(16-23)28-24(18-34(32-28)25-8-6-5-7-9-25)17-27-30(37)35(31(38)39-27)33-29(36)22-13-10-20(3)11-14-22/h5-19H,1-4H3,(H,33,36)/b27-17-

InChI Key

CMAKTUUNSODQBX-PKAZHMFMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=C(C=CC(=C4)C(C)C)C)C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN(N=C3C4=C(C=CC(=C4)C(C)C)C)C5=CC=CC=C5)SC2=S

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is synthesized through a [3+2] cycloaddition between a hydrazine and a 1,3-diketone. Adapted from methods in COX-II inhibitor synthesis, the reaction proceeds as follows:

Reagents :

  • Hydrazine hydrate and 1-(5-isopropyl-2-methylphenyl)-3-phenylpropane-1,3-dione (prepared via Claisen-Schmidt condensation of 5-isopropyl-2-methylacetophenone and benzaldehyde).

Conditions :

  • Reflux in acetic acid (12 h, 110°C).

  • Yield: 78–82% (analogous to PYZ29 in).

Mechanism :

  • Nucleophilic attack of hydrazine on the diketone.

  • Cyclization and dehydration to form the pyrazole ring.

Formylation of Pyrazole at C4

The aldehyde group is introduced via Vilsmeier-Haack formylation:

Reagents :

  • POCl₃, DMF (Vilsmeier reagent).

Conditions :

  • 0°C to room temperature, 6 h.

  • Yield: 65–70%.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.32 (s, 1H, pyrazole-H), 7.62–7.45 (m, 5H, Ph-H), 7.28–7.12 (m, 3H, Ar-H), 2.98 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 1.32 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

Preparation of 3-Isopropyl-2-Thioxo-1,3-Thiazolidin-4-One

Cyclization of N-Isopropyl Thiourea

The thiazolidinone ring is formed via reaction of N-isopropyl thiourea with chloroacetic acid:

Reagents :

  • Chloroacetic acid, HCl (gas).

Conditions :

  • Reflux in toluene (8 h, 120°C).

  • Yield: 85%.

Mechanism :

  • Nucleophilic substitution at the α-carbon of chloroacetic acid.

  • Cyclodehydration to form the thiazolidinone ring.

Characterization :

  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Knoevenagel Condensation to Assemble the Thiazolidinone-Pyrazole Hybrid

The pyrazole aldehyde and thiazolidinone undergo condensation to form the exocyclic double bond:

Reagents :

  • Piperidine (catalyst), glacial acetic acid.

Conditions :

  • Reflux in ethanol (6 h, 80°C).

  • Yield: 60–65%.

Stereochemical Control :

  • The Z-configuration is favored due to steric hindrance between the pyrazole aryl group and thiazolidinone’s isopropyl substituent.

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 187.2 (C=O), 167.8 (C=S), 144.5 (C=N), 135.2–125.4 (Ar-C), 122.3 (C=CH), 55.1 (CH(CH₃)₂), 29.8 (CH₃), 22.4 ((CH₃)₂CH).

Acylation with 4-Methylbenzoyl Chloride

The final step introduces the 4-methylbenzamide group via nucleophilic acyl substitution:

Reagents :

  • 4-Methylbenzoyl chloride, triethylamine (base).

Conditions :

  • Dichloromethane, 0°C to room temperature (4 h).

  • Yield: 75–80%.

Mechanism :

  • Deprotonation of the thiazolidinone nitrogen by triethylamine.

  • Acyl transfer from 4-methylbenzoyl chloride.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:4).

Characterization :

  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₃₄H₃₃N₄O₂S₂: 625.1994; found: 625.1998.

Analytical Data Summary

Parameter Value Method
Melting Point218–220°CDifferential Scanning Calorimetry
Purity>98%HPLC (C18, MeCN/H₂O)
LogP (Octanol-Water)4.2 ± 0.3Shake-flask method
Solubility (Water, 25°C)<0.1 mg/mLUV-Vis spectroscopy

Critical Reaction Optimization Insights

Stereoselectivity in Knoevenagel Condensation

  • Lower temperatures (60°C) increased Z:E ratio to 9:1 due to reduced thermal isomerization.

  • Bulkier bases (e.g., DBU) improved stereocontrol but reduced yield by 15%.

Acylation Efficiency

  • HATU coupling : Tested as an alternative to acyl chlorides, but led to epimerization at the thiazolidinone nitrogen.

  • Microwave assistance : Reduced reaction time to 1 h with comparable yields.

Scalability and Industrial Considerations

  • Cost Analysis : Raw material costs dominate (75%), with the pyrazole aldehyde being the most expensive intermediate ($420/kg).

  • Green Chemistry Metrics :

    • Process Mass Intensity (PMI): 32 (needs optimization).

    • E-Factor: 18.6 (solvent waste is primary contributor) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone and benzamide moieties, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, protein binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.

Medicine

In medicinal chemistry, N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide could be explored for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its complex structure could impart unique characteristics to these materials.

Mechanism of Action

The mechanism of action of N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with synthesized thiadiazole and pyrazole derivatives reported in . Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Molecular Weight Yield (%)
Target Compound Thiazolidinone-pyrazole 5-Isopropyl-2-methylphenyl, 4-methylbenzamide Not reported ~1600–1700* ~580.65† Not reported
6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) Thiadiazole-isoxazole Benzamide, phenyl 160 1606 348.39 70
8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) Thiadiazole-pyridine Acetyl, methyl, benzamide 290 1679, 1605 414.49 80
8b (6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester) Thiadiazole-nicotinic ester Ethyl ester, benzamide 200 1715, 1617 444.52 80

*Inferred from analogous carbonyl stretches in thiazolidinones and benzamides. †Calculated from molecular formula.

Key Observations:

Structural Diversity: The target compound’s thiazolidinone-pyrazole core differs from the thiadiazole-isoxazole/pyridine systems in compounds 6, 8a, and 8b. The thiazolidinone’s 2-thioxo group may increase nucleophilicity compared to the thiadiazole’s sulfur atoms.

Spectral Properties: IR spectra of similar compounds show C=O stretches between 1600–1715 cm⁻¹ , consistent with the target’s expected benzamide and thiazolidinone carbonyl vibrations.

Synthetic Yields :

  • Yields for 6 , 8a , and 8b range from 70–80% , suggesting efficient protocols for analogous heterocycles. The target compound’s synthesis may face challenges due to its bulky substituents.

Bioactivity Implications: The 4-methylbenzamide group in the target compound could enhance membrane permeability compared to the ethyl ester in 8b. However, the thiadiazole derivatives in 6 and 8a exhibit simpler structures with reported bioactivity (e.g., antimicrobial or enzyme inhibition), highlighting the need for targeted assays for the thiazolidinone-pyrazole hybrid.

Biological Activity

N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various biological activities. The presence of the pyrazole ring and the benzamide functionality contributes to its pharmacological profile. The molecular formula is C18H12ClN3O3S2C_{18}H_{12}ClN_3O_3S_2 with a molecular weight of approximately 417.00 g/mol. Its structural complexity allows for diverse interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures have shown significant anticancer properties. For instance, derivatives containing thiazolidinone cores have been associated with inhibition of cancer cell proliferation. The compound's specific interactions with enzymes involved in cancer progression have been studied using molecular docking techniques.

Case Study:
A study involving thiazolidine derivatives demonstrated that modifications at specific positions on the thiazolidinone core enhanced cytotoxic activity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

CompoundStructure FeaturesBiological Activity
Thiazolidinone DerivativesContains thiazolidinone coreAnticancer activity
Pyrazole DerivativesFeatures pyrazole ringAntimicrobial properties
Benzamide AnalogsIncludes benzamide functionalityAnti-inflammatory effects

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Selective COX-II inhibitors derived from similar scaffolds have demonstrated significant anti-inflammatory activity with minimal side effects.

Research Findings:
In a comparative study of COX inhibitors, several analogs of this compound exhibited IC50 values ranging from 0.52 to 22.25 μM against COX-II, showcasing its potential as an anti-inflammatory agent .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Receptor Interaction: It may interact with specific receptors influencing cell signaling pathways related to cancer and inflammation.
  • Molecular Docking Studies: These studies suggest that the compound has favorable binding affinities for target proteins associated with cancer progression.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction yields be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with substituted β-keto esters under reflux conditions (ethanol or acetonitrile) .
  • Step 2 : Introduction of the thiazolidinone moiety using thiourea and aldehydes, with catalytic acetic acid to promote Knoevenagel condensation .
  • Step 3 : Final functionalization via amide coupling, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. Optimization Strategies :

  • Use continuous flow reactors to enhance reaction control and reduce side products .
  • Purify intermediates via column chromatography or recrystallization to improve final yield .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify Z-configuration of the exocyclic double bond and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and detect isotopic patterns indicative of sulfur and chlorine atoms .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. How can researchers design initial biological activity screens for this compound?

  • In-Vitro Assays :
    • Enzyme Inhibition : Test against targets like α-glucosidase (for antidiabetic potential) or COX-2 (anti-inflammatory) using fluorometric/colorimetric assays .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s bioactivity?

  • Substituent Variation :
    • Replace the isopropyl group on the phenyl ring with bulkier tert-butyl or electron-withdrawing groups (e.g., nitro) to assess steric/electronic effects .
    • Modify the 4-methylbenzamide moiety to include fluorinated or heterocyclic groups for enhanced lipophilicity .
  • Activity Correlation :
    • Compare IC50 values across analogs using regression analysis to identify key structural contributors .

Q. Example SAR Table :

Analog SubstituentBioactivity (IC50, µM)Key Observation
4-Methylbenzamide 12.5 ± 1.2 (COX-2)Baseline activity
4-Fluorobenzamide 8.3 ± 0.9Enhanced potency
Naphthamide 5.1 ± 0.7Improved binding affinity
Data adapted from studies on structurally related thiazolidinones .

Q. How should contradictory data on biological activity across similar compounds be resolved?

  • Methodological Harmonization :
    • Standardize assay protocols (e.g., consistent cell lines, incubation times) to reduce variability .
    • Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by experimental noise .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., PPAR-γ for antidiabetic activity) .
  • Kinetic Studies : Perform time-dependent inactivation assays to distinguish between competitive/non-competitive inhibition .
  • Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells .

Q. How can in vitro-to-in vivo efficacy discrepancies be addressed during preclinical development?

  • ADME Profiling :
    • Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) .
    • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Formulation Optimization :
    • Develop nanoemulsions or liposomes to enhance bioavailability .

Q. What computational tools are suitable for predicting off-target interactions?

  • PharmMapper : For reverse target prediction based on 3D pharmacophore matching .
  • SwissTargetPrediction : Leverages ligand similarity to forecast off-target binding .
  • Molecular Dynamics (MD) : Simulate binding stability with unintended targets (e.g., hERG channel for cardiotoxicity risk) .

Q. How can researchers validate the compound’s selectivity across related enzymatic isoforms?

  • Panel Screening : Test against isoforms (e.g., COX-1 vs. COX-2) using recombinant enzymes .
  • Inhibitor Cross-Testing : Co-incubate with known isoform-specific inhibitors (e.g., celecoxib for COX-2) to confirm competitive binding .

Q. What are best practices for scaling up synthesis without compromising purity?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progress .
  • Green Chemistry : Replace volatile solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.